

synthesis of Salicyloyl chloride from salicylic acid and thionyl chloride

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Compound of Interest		
Compound Name:	Salicyloyl chloride	
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Application Notes: Synthesis of Salicyloyl Chloride

Introduction

Salicyloyl chloride is a reactive acylating agent and a valuable intermediate in organic synthesis. Its reactivity is characterized by the electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. The ortho-hydroxyl group also influences its chemical behavior, allowing for specific synthetic pathways. A primary application of **salicyloyl chloride** is in the pharmaceutical industry, notably as a key precursor in the synthesis of Deferasirox, a medication used for treating chronic iron overload.[1][2]

The conversion of salicylic acid to **salicyloyl chloride** is efficiently achieved using thionyl chloride (SOCl₂). This reaction is highly favorable due to the formation of gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are expelled from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[3] However, **salicyloyl chloride** can be unstable at elevated temperatures, which may lead to the formation of impurities and reduced yields.[2] Therefore, careful control of reaction conditions is essential.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. Following a series of steps involving internal rearrangement and elimination, the carboxylic acid is converted to the acid chloride, releasing SO₂ and HCl as by-products.



Safety Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

- Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. It causes severe burns to the skin, eyes, and respiratory tract.[4][5] Inhalation can be fatal and may cause pulmonary edema.[5][6] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[4] [5][7] All apparatus must be thoroughly dried before use.
- Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous by-products are toxic and corrosive. The reaction apparatus must be equipped with a gas trap or scrubber containing a sodium hydroxide solution to neutralize these acidic gases.[8]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or PVC), chemical splash goggles, a full-face shield, and a lab coat.[5] For operations outside a closed system, a NIOSH-approved respirator with acid gas cartridges is recommended.[5]

Experimental Protocol

This protocol describes the synthesis of **salicyloyl chloride** using thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent.

Materials and Equipment:

- Salicylic Acid
- Thionyl Chloride (SOCl₂)
- N,N-dimethylformamide (DMF), anhydrous
- Toluene, anhydrous
- Round-bottom flask, three-neck, oven-dried
- Reflux condenser, oven-dried



- · Dropping funnel, oven-dried
- Magnetic stirrer and stir bar
- · Heating mantle with temperature controller
- Gas outlet adapter connected to a gas scrubber (containing NaOH solution)
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: Assemble the oven-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed. Connect the top of the condenser to a gas scrubber. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Preparation: In the flask, suspend salicylic acid (1.0 eq) in anhydrous toluene.
- Addition of Catalyst: Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the suspension with stirring. DMF forms a reactive Vilsmeier intermediate that accelerates the reaction.[9]
- Addition of Thionyl Chloride: Fill the dropping funnel with thionyl chloride (approx. 1.5-2.0 eq). Add the thionyl chloride dropwise to the stirred suspension of salicylic acid at room temperature. The addition should be slow to control the initial evolution of gas.
- Reaction: After the addition is complete, heat the reaction mixture to 70-75°C using a heating mantle.[9] Maintain this temperature and continue stirring for approximately 1-2 hours. The reaction is typically complete when the evolution of HCl and SO₂ gases ceases and the mixture becomes a clear solution.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step must be performed with care in a fume hood.



• The crude **salicyloyl chloride** is often obtained as an oily or syrupy residue.[9] For higher purity, the product can be purified by vacuum distillation.

Quantitative Data Summary

Parameter Parameter	Value	Reference/Notes
Reactants		
Salicylic Acid (MW: 138.12 g/mol)	1.0 eq	
Thionyl Chloride (MW: 118.97 g/mol)	1.5 - 2.0 eq	Excess is used to ensure complete conversion.
Catalyst		
N,N-dimethylformamide (DMF)	Catalytic amount	A few drops.
Solvent		
Toluene	Anhydrous	Provides an inert reaction medium.[9]
Reaction Conditions		
Temperature	70 - 75 °C	[9]
Time	1 - 2 hours	[9]
Product		
Salicyloyl Chloride (MW: 156.57 g/mol)		
Expected Yield	>90%	Yields can be high but are sensitive to conditions.

Visualized Experimental Workflow





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Caption: Workflow for the synthesis of salicyloyl chloride.

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